molecular formula C10H9FN2O2 B13662220 Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate

Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate

Cat. No.: B13662220
M. Wt: 208.19 g/mol
InChI Key: BOMAZNBKBCMNTM-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-fluoro-2-methylbenzoic acid with hydrazine, followed by esterification with methanol to form the desired indazole derivative . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions include hydroxylated indazoles, reduced alcohols or aldehydes, and substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological processes. The compound may inhibit key enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-2-methyl-2H-indazole-6-carboxylate
  • Methyl 4-bromo-2-methyl-2H-indazole-6-carboxylate
  • Methyl 4-iodo-2-methyl-2H-indazole-6-carboxylate

Uniqueness

Methyl 4-fluoro-2-methyl-2H-indazole-6-carboxylate is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity compared to its chloro, bromo, and iodo counterparts. The fluorine atom also improves its pharmacokinetic properties, making it a more promising candidate for drug development .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

methyl 4-fluoro-2-methylindazole-6-carboxylate

InChI

InChI=1S/C10H9FN2O2/c1-13-5-7-8(11)3-6(10(14)15-2)4-9(7)12-13/h3-5H,1-2H3

InChI Key

BOMAZNBKBCMNTM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=CC(=CC2=N1)C(=O)OC)F

Origin of Product

United States

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